molecular formula C10H4N8S2 B14249581 2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile

2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile

Cat. No.: B14249581
M. Wt: 300.3 g/mol
InChI Key: GZTRGDXWLMBNTC-UHFFFAOYSA-N
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Description

2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile is a complex organic compound that features two 1,3,4-thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile typically involves the reaction of cyanothioacetamide with α-bromoketones in the presence of iodine in dimethylformamide (DMF). This reaction proceeds through the formation of intermediate compounds, which then undergo oxidative dimerization to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the thiadiazole rings or the nitrile groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as DMF or methanol, under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with iodine can yield dimerized products, while reduction can lead to partially or fully reduced thiadiazole rings .

Scientific Research Applications

2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile exerts its effects involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to engage with protein disulfide isomerase A3 (PDIA3), leading to inhibition of tumor growth . The compound’s thiadiazole rings and nitrile groups play crucial roles in these interactions, affecting the molecular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile apart is its dual thiadiazole rings, which confer unique electronic properties and reactivity. This makes it particularly valuable in the development of new materials and as a potential therapeutic agent.

Properties

Molecular Formula

C10H4N8S2

Molecular Weight

300.3 g/mol

IUPAC Name

2,3-bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile

InChI

InChI=1S/C10H4N8S2/c11-1-7(13-3-9-17-15-5-19-9)8(2-12)14-4-10-18-16-6-20-10/h3-6H

InChI Key

GZTRGDXWLMBNTC-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)C=NC(=C(C#N)N=CC2=NN=CS2)C#N

Origin of Product

United States

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